1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid is a chemical compound that features a piperidine ring substituted with a bromophenylmethyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structure and the target they interact with .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Bromophenylmethyl Intermediate: The bromination of toluene to form 2-bromotoluene.
Piperidine Ring Formation: The reaction of 2-bromotoluene with piperidine under suitable conditions to form 1-[(2-bromophenyl)methyl]piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpiperidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Phenylmethylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine.
1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with a fluorine atom instead of bromine.
1-[(2-iodophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
901920-73-8 |
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Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |
InChI Key |
WKRVZVBSIUKSES-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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